
FLODIPHOSIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flodiphoside: is an organophosphoric inhibitor with the molecular formula C19H12F12NO2P and a molecular weight of 545.27 g/mol. It is known for its inhibitory effects on certain biological processes, making it a valuable compound in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
Flodiphoside has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its inhibitory effects on specific enzymes and biological pathways.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of diseases involving abnormal enzyme activity.
Industry: Utilized in the development of new materials and chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including halogenation, esterification, and purification processes.
Industrial Production Methods: : Industrial production of Flodiphoside typically involves large-scale chemical synthesis in controlled environments. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: : Flodiphoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Wirkmechanismus
Flodiphoside exerts its effects by inhibiting specific enzymes and biological pathways. The compound interacts with molecular targets, such as enzymes involved in phosphorylation processes, thereby modulating their activity. This inhibition can lead to changes in cellular functions and biological responses .
Vergleich Mit ähnlichen Verbindungen
Flodiphoside is unique compared to other similar compounds due to its specific molecular structure and inhibitory properties. Similar compounds include:
Organophosphates: Compounds with similar phosphoric ester bonds but different functional groups.
Fluorinated Compounds: Molecules containing fluorine atoms that exhibit similar chemical reactivity.
Enzyme Inhibitors: Other inhibitors that target similar enzymes but differ in their chemical structure and potency .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Flodiphoside involves the conversion of 2,4-dichloro-5-fluorophenol to the final product through several steps.", "Starting Materials": [ "2,4-dichloro-5-fluorophenol", "Triethylamine", "Phosphorus oxychloride", "Methanol", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: 2,4-dichloro-5-fluorophenol is reacted with triethylamine and phosphorus oxychloride in methanol to form 2,4-dichloro-5-fluorophenyl phosphorodichloridate.", "Step 2: The above intermediate is then reacted with sodium hydroxide to form 2,4-dichloro-5-fluorophenyl phosphoric acid.", "Step 3: The above intermediate is then reacted with hydrogen gas in the presence of palladium on carbon to form 2,4-dichloro-5-fluorophenyl phosphonic acid.", "Step 4: The final step involves the reaction of 2,4-dichloro-5-fluorophenyl phosphonic acid with 2-(2,4-dioxothiazolidin-5-yl)-1H-imidazole-4-carboxylic acid in the presence of triethylamine to form Flodiphoside." ] } | |
CAS-Nummer |
142450-99-5 |
Molekularformel |
C19H13F12NO2P |
Molekulargewicht |
546.27 |
IUPAC-Name |
(R)-2-(diphenylphosphoryl)-1,1,1,4,5,5,5-heptafluoro-3-(fluoroamino)-4-(fluoromethyl)-2-(trifluoromethyl)-3l5-pentan-3-one |
InChI |
InChI=1S/C19H13F12NO2P/c20-11-14(21,17(22,23)24)16(33,32-31)15(18(25,26)27,19(28,29)30)35(34,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,32,33)/t14-/m0/s1 |
InChI-Schlüssel |
ZWGAVIJSXLQJGK-AWEZNQCLSA-N |
SMILES |
O=C([C@](CF)(F)C(F)(F)F)(NF)C(C(F)(F)F)(P(C1=CC=CC=C1)(C2=CC=CC=C2)=O)C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SA 152; SA-152; SA152; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


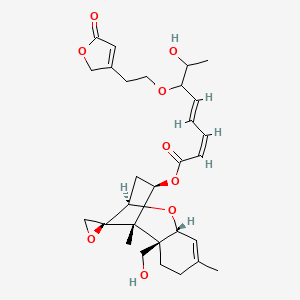
![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)
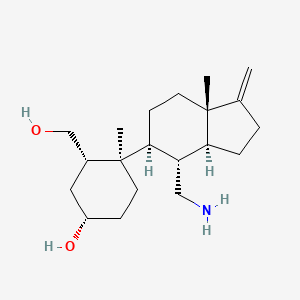
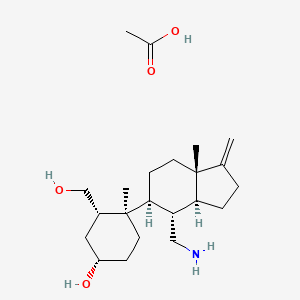
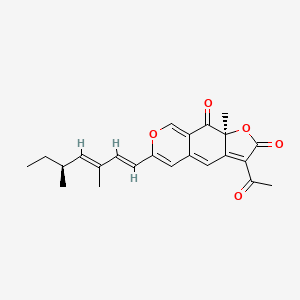
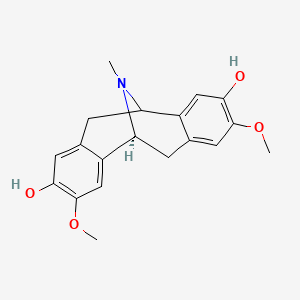
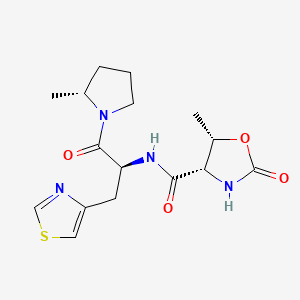
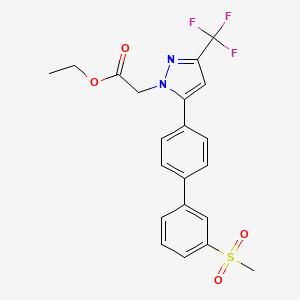
![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)
![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)
